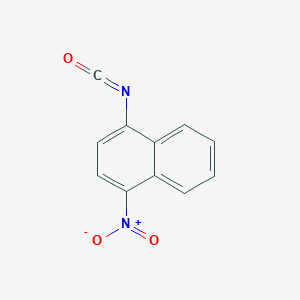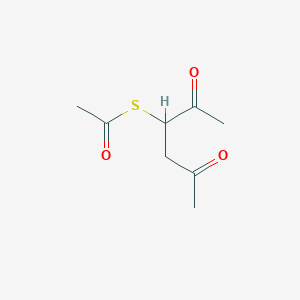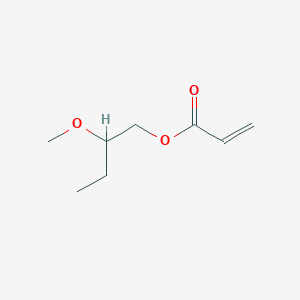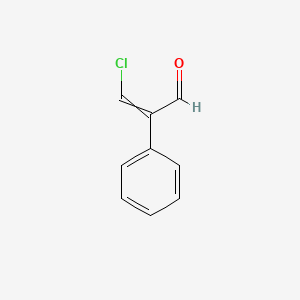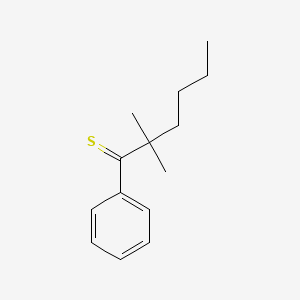
2,2-Dimethyl-1-phenylhexane-1-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-1-phenylhexane-1-thione is an organic compound characterized by its unique structure, which includes a thione group attached to a hexane backbone with phenyl and dimethyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-1-phenylhexane-1-thione typically involves the reaction of 2,2-dimethyl-1-phenylhexane with sulfurizing agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions to introduce the thione group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyl-1-phenylhexane-1-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the thione group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-1-phenylhexane-1-thione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Dimethyl-1-phenylhexane-1-thione exerts its effects involves interactions with various molecular targets. The thione group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This interaction can lead to the modulation of biological pathways, potentially resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
4,5-Dimethyl-1,2-dithiole-3-thione: Known for its pharmacological activities, including antitumor and antioxidant properties.
Anethole dithiolethione: Used in medicine for its hepatoprotective effects.
Uniqueness: Its combination of a phenyl ring, dimethyl substituents, and a thione group makes it a versatile compound in both synthetic and applied chemistry .
Properties
CAS No. |
54007-71-5 |
|---|---|
Molecular Formula |
C14H20S |
Molecular Weight |
220.38 g/mol |
IUPAC Name |
2,2-dimethyl-1-phenylhexane-1-thione |
InChI |
InChI=1S/C14H20S/c1-4-5-11-14(2,3)13(15)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
TWNDMKVSSPTDGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)(C)C(=S)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


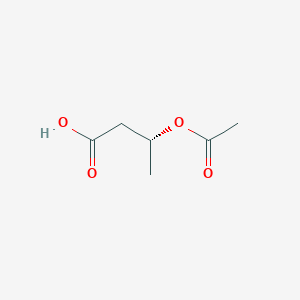

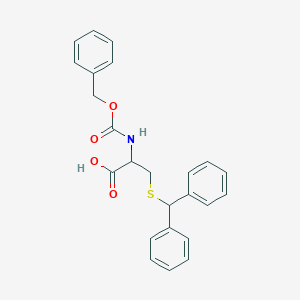
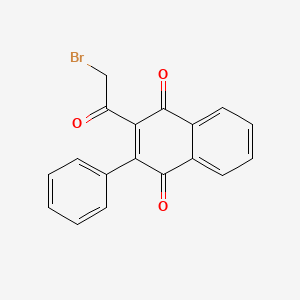
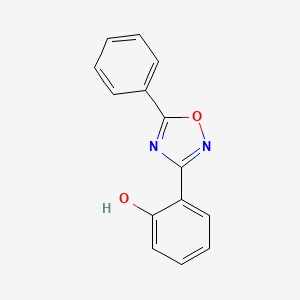

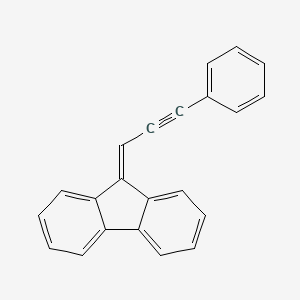
![(6Z)-6-{[1-(2-Phenylhydrazinyl)naphthalen-2-yl]imino}cyclohexa-2,4-dien-1-one](/img/structure/B14645062.png)
![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
